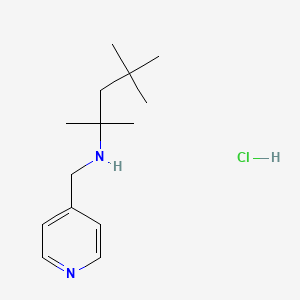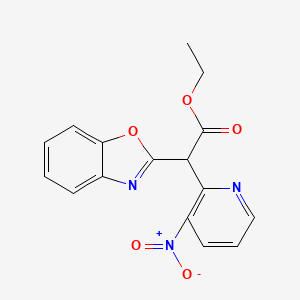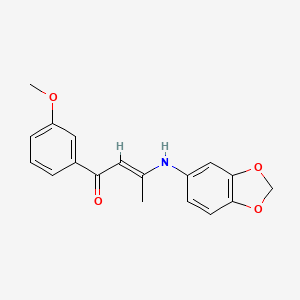![molecular formula C20H21N5O B5319060 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a pyrazolopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of PKR, which is involved in the cellular response to viral infections. PKR is also involved in the regulation of protein synthesis, and this compound has been shown to affect the expression of certain genes involved in this process.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been used in studies to investigate the role of inflammation in the development of Alzheimer's disease. This compound has also been shown to have anti-cancer properties, and has been used in studies to investigate the potential use of this compound in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a variety of biological activities. However, there are also some limitations to its use. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound has anti-inflammatory properties, and may be effective in reducing the inflammation associated with Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer properties, and may be effective in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 8-hydroxyquinoline with 2-chloroethyl isopropyl carbonate, followed by the addition of 7-amino-1H-pyrazolo[4,3-d]pyrimidine. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in studies to investigate the role of protein kinase R (PKR) in viral infections, as well as the potential use of this compound in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-propan-2-yl-N-(2-quinolin-8-yloxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14(2)16-13-19(25-18(24-16)8-10-23-25)21-11-12-26-17-7-3-5-15-6-4-9-22-20(15)17/h3-10,13-14,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVIDXWTKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-en-1-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318982.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)


![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)

![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)
